Carbamic acid, (2-oxocyclohexyl)-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, (2-oxocyclohexyl)-, ethyl ester: is an organic compound with the molecular formula C₉H₁₅NO₃. This compound is a derivative of carbamic acid and is characterized by the presence of an ethyl ester group attached to a 2-oxocyclohexyl moiety. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of carbamic acid, (2-oxocyclohexyl)-, ethyl ester typically involves the reaction of 2-oxocyclohexanone with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then undergoes esterification to yield the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Carbamic acid, (2-oxocyclohexyl)-, ethyl ester can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted carbamic acid derivatives.
Scientific Research Applications
Chemistry: Carbamic acid, (2-oxocyclohexyl)-, ethyl ester is used as an intermediate in the synthesis of various organic compounds. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving carbamates. It serves as a model compound to understand the behavior of carbamate esters in biological systems.
Industry: In the industrial sector, this compound is used in the production of polymers and resins. It is also employed as a stabilizer in the formulation of various chemical products.
Mechanism of Action
The mechanism of action of carbamic acid, (2-oxocyclohexyl)-, ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The pathways involved in its mechanism of action include the formation of carbamate intermediates, which can undergo further chemical transformations.
Comparison with Similar Compounds
- Carbamic acid, methyl ester
- Carbamic acid, ethyl ester
- Carbamic acid, (2-oxocyclohexyl)-, methyl ester
Comparison: Carbamic acid, (2-oxocyclohexyl)-, ethyl ester is unique due to the presence of the 2-oxocyclohexyl moiety, which imparts distinct chemical properties compared to other carbamate esters. This structural feature influences its reactivity and the types of reactions it can undergo. Additionally, the ethyl ester group provides different solubility and stability characteristics compared to methyl ester derivatives.
Properties
CAS No. |
13640-77-2 |
---|---|
Molecular Formula |
C9H15NO3 |
Molecular Weight |
185.22 g/mol |
IUPAC Name |
ethyl N-(2-oxocyclohexyl)carbamate |
InChI |
InChI=1S/C9H15NO3/c1-2-13-9(12)10-7-5-3-4-6-8(7)11/h7H,2-6H2,1H3,(H,10,12) |
InChI Key |
CHDHEMYTBPOZHM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1CCCCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.